o-Npca

Description

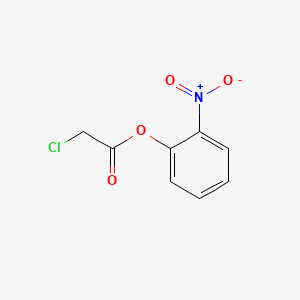

o-Npca is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a chloroacetate moiety

Properties

IUPAC Name |

(2-nitrophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRWZIQQPBXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178964 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24265-34-7 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl chloroacetate typically involves the reaction of 2-nitrophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2-Nitrophenol+Chloroacetyl chloride→2-Nitrophenyl chloroacetate+HCl

Industrial Production Methods: In an industrial setting, the production of 2-nitrophenyl chloroacetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: o-Npca undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and chloroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Corresponding substituted products (e.g., 2-nitrophenyl acetate).

Reduction: 2-Aminophenyl chloroacetate.

Hydrolysis: 2-Nitrophenol and chloroacetic acid.

Scientific Research Applications

o-Npca finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme kinetics, particularly esterases and lipases, due to its ability to act as a substrate.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-nitrophenyl chloroacetate primarily involves its reactivity towards nucleophiles. The chloroacetate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of substituted products. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

2-Nitrophenyl acetate: Similar structure but lacks the chloro group, making it less reactive towards nucleophiles.

2-Nitrophenyl chloroacetamide: Contains an amide group instead of an ester, altering its reactivity and applications.

2-Nitrophenyl chloroacetanilide: Features an aniline moiety, which can engage in different types of chemical reactions compared to the ester group.

Uniqueness: o-Npca is unique due to the presence of both a nitro group and a chloroacetate moiety, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Introduction

o-Npca, or 2-nitrophenylacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and data tables to illustrate its effects.

This compound is characterized by its nitro group and phenolic structure, which contribute to its reactivity and interaction with biological systems. The compound has been studied for various mechanisms of action, including:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antimicrobial Properties : Some studies have reported that this compound demonstrates antimicrobial activity against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using several assays, including DPPH and ABTS radical scavenging tests. The results indicated a notable ability to scavenge free radicals, with an IC50 value comparable to known antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 40 |

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways effectively.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that indicates potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study: Antioxidant Effects in Diabetic Models

In a recent study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles. The antioxidant activity was linked to decreased oxidative stress markers.

Case Study: Anti-inflammatory Potential in Arthritis Models

Another study investigated the effects of this compound in an arthritis model. The treatment group showed reduced swelling and pain compared to the control group, alongside lower levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.